molecular formula C13H9Cl2N3O2S B3747160 2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide

2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide

Cat. No. B3747160
M. Wt: 342.2 g/mol
InChI Key: MWPMLEHIISUOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are general methods for the synthesis of indazole derivatives. For instance, imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Another study discusses the synthesis of 2-phenyl-2H-indazole derivatives through a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .

Scientific Research Applications

2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit chloride channels and transporters. It has been used to study the role of chloride channels and transporters in various physiological processes, such as muscle contraction, cell volume regulation, and neuronal excitability. This compound has also been used to study the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and transporters, making it a valuable tool for studying their role in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, this compound also has several limitations. It has been shown to have off-target effects, meaning that it can inhibit other proteins besides chloride channels and transporters. This can complicate the interpretation of experimental results. In addition, this compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-1H-indazol-6-ylbenzenesulfonamide in scientific research. One area of interest is the role of chloride channels and transporters in cancer. It has been shown that some cancer cells have altered chloride channel and transporter expression, and this compound may be a useful tool for studying the role of these proteins in cancer progression. Another area of interest is the development of more specific inhibitors of chloride channels and transporters. This would allow for more precise manipulation of these proteins in experiments, without the off-target effects of this compound. Finally, the development of new techniques for studying the structure and function of chloride channels and transporters may lead to a better understanding of their role in physiology and disease.

properties

IUPAC Name

2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-2-4-11(15)13(5-9)21(19,20)18-10-3-1-8-7-16-17-12(8)6-10/h1-7,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMLEHIISUOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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